molecular formula C12H15NO3 B8130078 N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide

N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide

Cat. No.: B8130078
M. Wt: 221.25 g/mol
InChI Key: JZLNNDUTCBABPA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide is a benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and substituted with ethoxy (-OCH₂CH₃) and hydroxy (-OH) groups at positions 2 and 5 of the benzamide ring, respectively. The ethoxy group enhances lipophilicity and metabolic stability, while the hydroxy group contributes to polarity and solubility.

Properties

IUPAC Name

N-cyclopropyl-2-ethoxy-5-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-11-6-5-9(14)7-10(11)12(15)13-8-3-4-8/h5-8,14H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLNNDUTCBABPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide typically involves the following steps:

  • Benzamide Formation: The starting material, 2-ethoxy-5-hydroxybenzoic acid, undergoes amidation with cyclopropylamine under acidic conditions to form the benzamide derivative.

  • Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like halides and aprotic solvents are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Halogenated compounds and other substituted benzamides.

Scientific Research Applications

N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide exerts its effects involves:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzamide derivatives often exhibit significant variations in physicochemical and biological properties due to differences in substituent groups. Below is a detailed comparison with 5-chloro-N-cyclopropyl-2-nitrobenzamide (CAS 1042623-41-5), a closely related compound from the same class .

Table 1: Structural and Functional Comparison

Property N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide 5-Chloro-N-cyclopropyl-2-nitrobenzamide
Substituents (positions) 2-ethoxy, 5-hydroxy 2-nitro, 5-chloro
Molecular Formula C₁₁H₁₃NO₃ C₁₀H₉ClN₂O₃
Molecular Weight (g/mol) 207.23 240.65
Key Functional Groups -OH (H-bond donor), -OCH₂CH₃ (electron-donating) -NO₂ (electron-withdrawing), -Cl (halogen)
Polarity Moderate (due to -OH) Low (nitro and chloro reduce polarity)
Solubility (Predicted) Higher aqueous solubility Lower aqueous solubility
Electronic Effects Electron-donating (ethoxy) Electron-withdrawing (nitro, chloro)

Key Findings:

Substituent Influence on Solubility : The hydroxy group in this compound increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the chloro-nitro analog, which is more lipophilic .

Electronic Profile : The ethoxy group’s electron-donating nature contrasts sharply with the nitro group’s electron-withdrawing effect, altering the benzamide ring’s electron density. This difference may impact binding affinity to biological targets, such as enzymes requiring electron-rich aromatic systems.

The ethoxy and hydroxy groups in the target compound may offer improved metabolic stability and safety profiles.

Biological Activity : While direct comparative bioactivity data are unavailable, the hydroxy group’s hydrogen-bonding capability could enhance target engagement in therapeutic contexts, such as kinase inhibition or antimicrobial activity.

Research Implications and Limitations

The comparison underscores the critical role of substituent selection in modulating a compound’s properties. However, the lack of publicly available experimental data for this compound limits conclusive assertions about its biological performance. Further studies are needed to:

  • Quantify solubility, logP, and permeability.
  • Evaluate enzymatic inhibition or receptor binding.
  • Compare synthetic accessibility and stability.

Biological Activity

N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, an ethoxy group, and a hydroxybenzamide moiety, which contribute to its unique chemical properties. The presence of the cyclopropyl group can enhance the compound's binding affinity to biological targets, while the hydroxy group may facilitate interactions through hydrogen bonding.

  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, particularly those related to the PI3K/AKT signaling pathway. This pathway is crucial for cell growth and survival, making it a significant target for anticancer therapies.
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, attributed to its structural features that allow it to interact effectively with bacterial cell membranes or specific microbial targets.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionTargeting PI3K/AKT pathway

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast and lung cancer cell lines, showing IC50 values in the low micromolar range.
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited strong antibacterial activity against several strains of Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were recorded at 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating promising potential as an antimicrobial agent.

Research Findings

Recent research has highlighted the significance of nitrogen-containing heterocycles in drug design, with compounds like this compound showing broad biological activities due to their structural characteristics. The ability of such compounds to interact with DNA through hydrogen bonding further enhances their anticancer potential .

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